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Compound of Interest

Compound Name: Srpkin-1

Cat. No.: B608193 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on the discovery, synthesis, and biological activity of

Srpkin-1, a potent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2

(SRPK1/2).

Executive Summary
Srpkin-1 is a first-in-class covalent inhibitor of SRPK1 and SRPK2, developed through

structure-guided drug design.[1][2] Its discovery was prompted by the observation that the

chemical scaffold of Alectinib, an approved anti-cancer drug, exhibited cross-reactivity with

SRPK1.[1][2] Srpkin-1 distinguishes itself by forming an irreversible covalent bond with a

tyrosine residue within the ATP-binding pocket of the kinase, a novel mechanism for kinase

inhibition.[2] This irreversible binding leads to potent and selective inhibition of SRPK1/2, which

play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of

serine/arginine-rich (SR) splicing factors.[1][2] A key therapeutic application of Srpkin-1 is its

ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF),

shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic

VEGF-A165b isoform.[1][2][3] This anti-angiogenic activity has been demonstrated in

preclinical models of neovascular eye disease, highlighting its potential for therapeutic

development.[1][2][3]
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The biological activity and selectivity of Srpkin-1 have been characterized through various in

vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Srpkin-1
Target IC50 (nM) Inhibition Type

SRPK1 35.6 Covalent, Irreversible

SRPK2 98 Covalent, Irreversible

Data sourced from MedchemExpress and Hatcher et al., 2018.[2][4]

Table 2: Cellular and In Vivo Activity of Srpkin-1
Assay Cell Line / Model

Concentration /
Dosage

Observed Effect

SR Protein

Phosphorylation
HeLa Cells 200 nM

Significant reduction

in SR protein

phosphorylation

VEGF Isoform

Switching
HeLa Cells 200 nM

Potent conversion of

VEGF-A165a to

VEGF-A165b

Angiogenesis

Inhibition

Murine Choroidal

Neovascularization

(CNV) Model

50 nM, 300 nM

(intravitreal injection)

Dose-dependent

suppression of

neovascularization

Data sourced from Hatcher et al., 2018 and MedchemExpress.[1][4]

Signaling Pathway and Mechanism of Action
Srpkin-1 exerts its biological effects by targeting the SRPK1/2-mediated signaling pathway,

which is a critical regulator of mRNA splicing.

SRPK1/VEGF Signaling Pathway
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SRPK1 is a key kinase that phosphorylates SR proteins, such as SRSF1.[5] This

phosphorylation is a critical step for the nuclear import of SR proteins and their subsequent

participation in the spliceosome assembly.[5] In the context of angiogenesis, phosphorylated

SRSF1 promotes the selection of the proximal splice site in the VEGF pre-mRNA, leading to

the production of the pro-angiogenic VEGF-A165a isoform.[5]

Srpkin-1, by irreversibly inhibiting SRPK1, blocks the phosphorylation of SRSF1. This prevents

the preferential selection of the pro-angiogenic splice site. Consequently, the splicing

machinery defaults to a distal splice site, resulting in the production of the anti-angiogenic

VEGF-A165b isoform.
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Figure 1. Srpkin-1 mediated inhibition of the SRPK1/VEGF signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of Srpkin-1.

Chemical Synthesis of Srpkin-1
The synthesis of Srpkin-1 is a multi-step process involving the preparation of key intermediates

followed by a final coupling reaction.

3-bromobenzenesulfonyl
fluoride

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl
fluoride (2)

Borylation

Srpkin-1
(3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride)

Suzuki Coupling

8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-benzo[b]carbazol-11-one

Click to download full resolution via product page

Figure 2. High-level workflow for the chemical synthesis of Srpkin-1.

Protocol:

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

(Intermediate 1):

To a solution of 3-bromobenzenesulfonyl fluoride (500 mg, 2.09 mmol) in DMSO (10 mL),

add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron),
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potassium acetate, and Pd(dppf)Cl2.

Degas the mixture and heat at 80°C for 3 hours.

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purify the residue by column chromatography to yield the desired product.[1]

Synthesis of 3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-

yl)benzenesulfonyl fluoride (Srpkin-1):

In a microwave vial, combine 8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-

benzo[b]carbazol-11-one (Intermediate 2), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)benzenesulfonyl fluoride (Intermediate 1), potassium carbonate, and a palladium

catalyst such as Pd(dppf)Cl2 in a mixture of dioxane and water.

Degas the mixture and heat in a microwave reactor at 120°C for 30 minutes.

After cooling, dilute with ethyl acetate and wash with water and brine.

Dry the organic layer, filter, and concentrate.

Purify the crude product by reverse-phase HPLC to obtain Srpkin-1 as a solid.[1]

In Vitro Kinase Assay (Z-Lyte™)
This protocol describes the determination of the in vitro potency of Srpkin-1 against SRPK1

and SRPK2 using the Z-Lyte™ Kinase Assay.[2]

Materials:

Recombinant human SRPK1 or SRPK2

Z-Lyte™ Kinase Assay Kit - Ser/Thr 18 Peptide

ATP
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Test compound (Srpkin-1) in 100% DMSO

Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

Development Reagent A

384-well assay plate

Fluorescent plate reader

Procedure:

Prepare serial dilutions of Srpkin-1 in 100% DMSO.

In a 384-well plate, add 100 nL of the diluted Srpkin-1 or DMSO (vehicle control).

Add 2.4 µL of kinase buffer to each well.

Add 5 µL of a 2x peptide/kinase mixture (final concentration of 2 µM Ser/Thr 18 peptide and

3.74–37 ng of SRPK1 or SRPK2).

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution (final concentration of 25 µM).

The total reaction volume is 10 µL.

Incubate the plate at room temperature for 1 hour.

Stop the reaction by adding 5 µL of a 1:1024 dilution of Development Reagent A.

Incubate at room temperature for 1 hour to allow for the development of the fluorescent

signal.

Read the plate on a fluorescent plate reader (excitation/emission wavelengths as per kit

instructions).

Analyze the data to determine the percent inhibition and calculate the IC50 value.[2]

Cellular SR Protein Phosphorylation Assay (Western
Blot)
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This protocol details the assessment of Srpkin-1's effect on SR protein phosphorylation in a

cellular context.[1]

Materials:

HeLa cells

Growth medium (DMEM + 10% FBS + 1% Pen/Strep)

Srpkin-1

DMSO (vehicle control)

Cold PBS with protease and phosphatase inhibitors

Lysis buffer

Primary antibody: anti-phospho-SR (mAb104)

Secondary antibody: HRP-conjugated anti-mouse IgG

Loading control antibody (e.g., anti-actin)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Plate HeLa cells and grow to approximately 90% confluency.

Treat the cells with the desired concentrations of Srpkin-1 (e.g., 200 nM) or DMSO for 16

hours.

For washout experiments, aspirate the media, wash the cells three times with fresh DMEM,

and then add fresh growth medium for an additional period before harvesting.

Harvest the cells by washing with cold PBS and then scraping into cold PBS containing

protease and phosphatase inhibitors.
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Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour

at room temperature.

Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe with a loading control antibody to ensure equal protein

loading.

Quantify the band intensities to determine the relative levels of SR protein phosphorylation.

[1]

In Vivo Angiogenesis Model (Murine Choroidal
Neovascularization)
This protocol outlines the procedure to evaluate the anti-angiogenic efficacy of Srpkin-1 in a

mouse model of laser-induced choroidal neovascularization (CNV).[3][4]

Materials:

C57BL/6 mice

Laser photocoagulator

Srpkin-1 formulated for intravitreal injection
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Vehicle control

Fluorescein angiography imaging system

Choroidal flat mounts preparation reagents

Procedure:

Anesthetize the mice and dilate their pupils.

Use a laser photocoagulator to induce rupture of Bruch's membrane at four locations in the

posterior pole of each eye, avoiding major retinal vessels.

Immediately after laser injury, perform an intravitreal injection of Srpkin-1 (e.g., at 50 nM or

300 nM in a 1 µL volume) or vehicle control.

Repeat injections as required by the experimental design (e.g., 5 times over the course of

the study).

At a predetermined endpoint (e.g., 7-14 days post-laser), perform fluorescein angiography to

visualize and quantify the area of CNV leakage.

Euthanize the mice and enucleate the eyes.

Prepare choroidal flat mounts and stain with an appropriate vascular marker (e.g., isolectin

B4).

Image the flat mounts by confocal microscopy and measure the area of the CNV lesions.

Compare the CNV areas between the Srpkin-1-treated and vehicle-treated groups to

determine the efficacy of the inhibitor.[3][4]

Conclusion
Srpkin-1 represents a significant advancement in the development of selective kinase

inhibitors, particularly those targeting the regulation of mRNA splicing. Its unique covalent

mechanism of action and demonstrated efficacy in modulating VEGF splicing provide a strong

rationale for its further investigation as a potential therapeutic agent for neovascular diseases,
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such as wet age-related macular degeneration, and potentially for various cancers where

SRPK1/2 and angiogenesis play a critical role. The detailed protocols and data presented in

this guide offer a solid foundation for researchers to build upon in their exploration of Srpkin-1
and the broader field of splicing factor kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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